molecular formula C18H21N5O2S B6441376 3-[4-(5-ethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide CAS No. 2548994-85-8

3-[4-(5-ethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide

Cat. No.: B6441376
CAS No.: 2548994-85-8
M. Wt: 371.5 g/mol
InChI Key: BJLUPPLBPBLHJX-UHFFFAOYSA-N
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Description

3-[4-(5-ethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide is a heterocyclic compound that combines several functional groups, including a pyrimidine ring, a diazepane ring, and a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-ethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 2-chloro-5-ethylpyrimidine with appropriate nucleophiles.

    Formation of the Diazepane Ring: The diazepane ring can be formed by cyclization reactions involving diamines and appropriate electrophiles.

    Coupling of the Rings: The pyrimidine and diazepane rings are coupled using suitable linkers and reaction conditions.

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by cyclization reactions involving ortho-aminothiophenols and appropriate electrophiles.

    Final Coupling: The final compound is obtained by coupling the benzothiazole ring with the pyrimidine-diazepane intermediate under suitable reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the diazepane ring.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines and thiols.

Major Products

    Oxidation: Oxidation products include sulfoxides and sulfones.

    Reduction: Reduction products include amines and reduced diazepane derivatives.

    Substitution: Substitution products include various substituted pyrimidine derivatives.

Scientific Research Applications

3-[4-(5-ethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[4-(5-ethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes and receptors involved in cellular processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol
  • 5-chloro-6-(difluoromethyl)-2-methyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine

Uniqueness

3-[4-(5-ethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

3-[4-(5-ethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-2-14-12-19-18(20-13-14)23-9-5-8-22(10-11-23)17-15-6-3-4-7-16(15)26(24,25)21-17/h3-4,6-7,12-13H,2,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLUPPLBPBLHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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